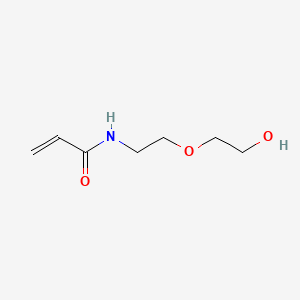

N-Acryloylamido-ethoxyethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

N-[2-(2-hydroxyethoxy)ethyl]prop-2-enamide |

InChI |

InChI=1S/C7H13NO3/c1-2-7(10)8-3-5-11-6-4-9/h2,9H,1,3-6H2,(H,8,10) |

InChI Key |

BYJPRUDFDZPCBH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCOCCO |

Origin of Product |

United States |

Significance Within Acrylamide and Acrylate Polymer Chemistry

N-Acryloylamido-ethoxyethanol holds a distinct position in polymer chemistry due to the specific properties it imparts to polymers. Classified as an acrylamide (B121943) derivative, it is synthesized from ethylene (B1197577) glycol derivatives and acrylamide. evitachem.com The presence of hydrophilic ethoxyethanol side chains combined with a polymerizable acryloyl group allows for the creation of polymers with a unique combination of characteristics.

The primary significance of this monomer lies in its ability to undergo free-radical polymerization to produce polymers with exceptional hydrophilicity and antifouling properties. evitachem.com Polymers based on this compound, often referred to as poly(AAEE), have demonstrated ultralow protein adsorption and cell attachment. ua.eduua.edu This "non-fouling" behavior is critical in biomedical and analytical applications where minimizing non-specific interactions is essential. The hydrophilic groups are key to this, creating a hydration layer on the material's surface that repels protein and cell adhesion. evitachem.comlucidant.com This makes it a valuable component in the synthesis of functional polymers for applications ranging from advanced surface coatings to hydrogels. evitachem.comgoogle.com

Below are the key physical and chemical properties of the this compound monomer:

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₁₃NO₃ | evitachem.com |

| Appearance | Light red liquid | evitachem.comhoneywell.com |

| Purity | ≥98% (HPLC grade) | evitachem.comlucidant.com |

| Density (at 20 °C) | ~1.075 g/cm³ | evitachem.comhoneywell.com |

| Solubility | Highly soluble in water | evitachem.com |

| Stability | Demonstrates good stability in acidic (1 mol/L HCl) and basic (1 mol/L NaOH) conditions | evitachem.comresearchgate.net |

Evolution of Research Trajectories for N Acryloylamido Ethoxyethanol Based Polymers

Monomer Synthesis Pathways

The synthesis of this compound, systematically named N-[2-(2-hydroxyethoxy)ethyl]prop-2-enamide, is a critical precursor step for the development of its corresponding polymeric systems. The monomer's structure, featuring a hydrophilic ethoxyethanol tail and a polymerizable acryloyl group, makes it a valuable building block in polymer chemistry.

Chemical Reaction Mechanisms and Optimization

A primary and effective method for the synthesis of this compound involves the acylation of 2-(2-aminoethoxy)ethanol (B1664899) with acryloyl chloride. This reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-(2-aminoethoxy)ethanol attacks the electrophilic carbonyl carbon of acryloyl chloride. This is followed by the elimination of a chloride ion. A base, commonly a tertiary amine like triethylamine (B128534) (TEA), is crucial for scavenging the generated hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Optimization of this synthesis involves controlling the reaction temperature, typically starting at low temperatures (around 0°C) during the dropwise addition of the highly reactive acryloyl chloride to manage the exothermic nature of the reaction and minimize side reactions. The reaction is then allowed to proceed at room temperature to ensure complete conversion. Purification of the final product is often achieved through column chromatography on silica (B1680970) gel.

Precursor Chemistry and Functional Group Introduction

The key precursors for the synthesis of this compound are:

2-(2-aminoethoxy)ethanol: This precursor provides the hydrophilic side chain containing the hydroxyl and ether functionalities. Its synthesis can be achieved through various routes, including the reaction of diethylene glycol with ammonia.

Acryloyl chloride: This reagent introduces the reactive acryloyl functional group (CH₂=CH-C=O), which is essential for subsequent polymerization.

The strategic selection of these precursors directly installs the desired functional groups onto the monomer. The primary amine of 2-(2-aminoethoxy)ethanol serves as the nucleophile for the introduction of the acryloyl group, while the terminal hydroxyl group and the ether linkage are retained from the original amino alcohol, imparting the desired hydrophilicity to the resulting monomer and its polymer.

Polymerization Methodologies for Poly(this compound)

The vinyl group of this compound allows it to undergo polymerization through various techniques, leading to the formation of high molecular weight polymers, Poly(this compound).

Free Radical Polymerization (FRP) Techniques

Free radical polymerization is a common and straightforward method to polymerize this compound. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator.

In a typical free radical polymerization of this compound, the monomer is dissolved in a suitable solvent, and a radical initiator is added. The mixture is then heated or exposed to UV light to generate initiator radicals. These radicals add to the double bond of the monomer, creating a new radical species that can then propagate by adding to another monomer molecule in a chain reaction. The polymerization proceeds until the growing polymer chains are terminated by combination or disproportionation reactions.

The choice of initiator and solvent can influence the polymerization kinetics and the properties of the resulting polymer. For instance, water-soluble initiators are often used for the polymerization of this hydrophilic monomer in aqueous media.

Controlled/Living Radical Polymerization (CRP/LRP) Approaches

While free radical polymerization is effective, it offers limited control over the polymer architecture, such as molecular weight distribution (polydispersity) and end-group functionality. Controlled/Living Radical Polymerization (CRP/LRP) techniques have emerged to address these limitations, enabling the synthesis of well-defined polymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP/LRP method that can be applied to a wide range of monomers, including acrylamides. While specific studies on the RAFT polymerization of this compound are not extensively reported in the literature, the principles of RAFT polymerization of other acrylamide (B121943) derivatives can be extrapolated.

RAFT polymerization involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The mechanism relies on a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. This equilibrium is established through a series of addition-fragmentation steps involving the CTA.

For the RAFT polymerization of an acrylamide monomer like this compound, a suitable RAFT agent and a radical initiator would be selected. The polymerization would be carried out under conditions that favor the reversible chain transfer process, allowing for the controlled growth of polymer chains. This would result in a polymer with a predetermined molecular weight and a narrow molecular weight distribution. The success of RAFT polymerization for acrylamides often depends on the careful selection of the RAFT agent, initiator, solvent, and reaction temperature.

Polymerization Kinetics and Mechanistic Investigations

Reaction Rate Studies and Kinetic Modeling

The polymerization of N-Acryloylamido-ethoxyethanol can proceed via free-radical polymerization, a common method for vinyl monomers. evitachem.comnumberanalytics.com The rate of this type of polymerization is influenced by the concentrations of the monomer and the initiator, as well as the rate constants for the initiation, propagation, and termination steps. fiveable.me Kinetic modeling is a powerful tool for predicting the behavior of these reactions, allowing for the optimization of polymer properties. numberanalytics.com

Rp = kp[M][P•]

where:

kp is the propagation rate constant.

[M] is the monomer concentration.

[P•] is the concentration of the propagating radicals. numberanalytics.com

The specific rate constants for this compound would be determined experimentally. These studies often involve monitoring the disappearance of the monomer over time using techniques like spectroscopy. The data obtained can then be fit to kinetic models to determine the rate constants. libretexts.org The initiation of the polymerization can be achieved through various methods, including thermal decomposition of an initiator like AIBN or redox initiation systems. fiveable.megoogle.com

The following table shows a hypothetical comparison of polymerization rates under different conditions, illustrating the type of data generated in such studies.

| Initiator System | Monomer Concentration (mol/L) | Temperature (°C) | Initial Rate of Polymerization (mol/L·s) |

| AIBN | 1.0 | 60 | 1.5 x 10⁻⁴ |

| Redox (Persulfate/Bisulfite) | 1.0 | 25 | 2.8 x 10⁻⁴ |

| AIBN | 0.5 | 60 | 0.7 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data for this compound.

Influence of Solvent Systems on Polymerization Behavior

The choice of solvent can significantly impact the kinetics and mechanism of polymerization. rsc.org

This compound is noted for its hydrophilic nature and is available as a solution in water. lucidant.comhoneywell.com Its solubility in water is a key property, suggesting that polymerization can be effectively carried out in aqueous media. evitachem.com Polymerization in aqueous systems can be advantageous for certain applications, particularly in the biomedical field. numberanalytics.com

In organic solvents, the polymerization behavior can differ. The polarity of the solvent can influence the conformation of the growing polymer chain and the reactivity of the radical species. For instance, in single electron transfer-living radical polymerization (SET-LRP), the use of a mixture of a polar solvent like ethanol, water, and a nonpolar solvent can create a biphasic system that influences the polymerization rate. rsc.org While this compound is highly soluble in water, its behavior in various organic solvents would need to be experimentally determined to optimize polymerization conditions. Some acrylamide (B121943) derivatives are soluble in a wide range of organic solvents. amazonaws.com

The structure of this compound contains hydroxyl (-OH) and amide (-CONH-) functional groups, both of which are capable of forming hydrogen bonds. evitachem.com These interactions can play a crucial role in the polymerization process. psu.edu Hydrogen bonding can affect monomer reactivity and the organization of monomer molecules in the reaction medium. In some systems, hydrogen bonding can lead to the formation of templates or aggregates that influence the stereochemistry and rate of polymerization. The presence of solvents that can act as hydrogen bond donors or acceptors will compete with these interactions, altering the polymerization kinetics. psu.edu For example, the use of hydrogen-bonding to direct the assembly of monomers can be a powerful tool in creating materials with specific properties. osti.gov

Monomer Reactivity Ratios in Copolymerization

Copolymerization is the process of polymerizing two or more different monomers together. The resulting polymer contains units of each monomer, and its properties depend on the relative amounts and arrangement of these units. Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). mdpi.com

The reactivity ratios are determined experimentally by carrying out copolymerizations with different initial monomer feed ratios and analyzing the composition of the resulting copolymer at low conversion. scielo.orgdergipark.org.tr Methods like those of Fineman-Ross and Kelen-Tudos are commonly used to calculate these ratios from experimental data. scielo.orgresearchgate.net

For a copolymerization between monomer 1 (e.g., this compound) and monomer 2, the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k is the rate constant for the propagation reaction.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

| This compound | Acrylamide | 0.85 | 1.10 | Aqueous solution, 50°C |

| This compound | Methyl Methacrylate (B99206) | 0.25 | 0.95 | THF solution, 60°C |

This table is illustrative. The values are hypothetical and serve to demonstrate the concept of reactivity ratios.

Chain Growth and Propagation Characteristics

This compound polymerizes via a chain-growth mechanism. evitachem.comuj.edu.pl This process involves three main stages: initiation, propagation, and termination. numberanalytics.com

Initiation: An active species, typically a free radical, is generated and reacts with a monomer molecule to start the polymer chain. numberanalytics.com

Termination: The growth of the polymer chain is stopped, usually by the combination of two radicals or by disproportionation. libretexts.orgnih.gov

In some controlled or "living" polymerization techniques, termination and chain transfer reactions are minimized. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org Given its functional groups, this compound could potentially be used in controlled radical polymerization methods like RAFT or ATRP to create well-defined polymer architectures.

Macromolecular Architecture Design and Engineering

Homopolymer Synthesis and Structural Control

The synthesis of poly(N-Acryloylamido-ethoxyethanol) (PAAEE) homopolymers with well-defined structural characteristics is readily achieved using controlled/"living" radical polymerization methods. These techniques are crucial for producing polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), which is essential for high-performance applications. sigmaaldrich.comnih.gov

Controlled radical polymerization methods like ATRP and RAFT offer significant advantages over conventional free-radical polymerization by minimizing termination reactions and allowing polymer chains to grow simultaneously. sigmaaldrich.comsigmaaldrich.com For instance, ATRP uses a transition metal catalyst (e.g., a copper complex) to reversibly activate and deactivate the growing polymer chains, ensuring uniform growth. sigmaaldrich.comcmu.edu Similarly, RAFT polymerization employs a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predictable molar mass and low PDI. tcichemicals.comnih.gov The choice of CTA is critical and depends on the reactivity of the monomer. sigmaaldrich.com

Table 1: Polymerization Methods for Structural Control of PAAEE Homopolymers

| Polymerization Method | Key Components | Controllable Parameters | Expected Outcome |

| Atom Transfer Radical Polymerization (ATRP) | Monomer (AAEE), Initiator (e.g., EBiB), Catalyst (e.g., CuBr/Ligand) | Monomer/Initiator Ratio, Reaction Time, Temperature | Well-defined molecular weight, Low PDI (<1.2) |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Monomer (AAEE), Initiator (e.g., AIBN), RAFT Agent (e.g., Trithiocarbonate) | Monomer/RAFT Agent Ratio, Reaction Time | Predictable molecular weight, Low PDI, Living chain ends for block synthesis |

| Conventional Free-Radical Polymerization | Monomer (AAEE), Initiator (e.g., AIBN, Persulfate) | Initiator Concentration, Temperature | Broad molecular weight distribution (High PDI), Limited architectural control |

Copolymerization with Diverse Monomers

This compound is frequently copolymerized with other monomers to create materials with a broad spectrum of functionalities. The resulting copolymer architecture can be statistical, block, or graft, each imparting distinct properties to the final material. google.com

Table 2: Examples of Statistical Copolymerization with AAEE

| Comonomer Type | Example Comonomer | Synthetic Method | Tunable Property |

| Hydrophobic | Methyl Methacrylate (B99206) (MMA), Styrene | RAFT, ATRP | Hydrophilicity, Cloud Point Temperature |

| Hydrophilic | N-isopropylacrylamide (NIPAM), N-hydroxyethyl acrylamide (B121943) (HEAA) | RAFT, Free Radical | Thermo-responsiveness, Swelling Behavior |

| Charged (Anionic) | Acrylic Acid (AA), Methacrylic Acid (MAA) | RAFT, Free Radical | pH-responsiveness, Polyelectrolyte Behavior |

| Charged (Cationic) | [2-(Acryloyloxy)ethyl]trimethylammonium chloride (AETAC) | RAFT, ATRP | Charge Density, Interaction with Biomolecules |

Data synthesized from principles of copolymerization. nih.govmdpi.com

Block copolymers consist of two or more distinct homopolymer chains (blocks) linked together. The use of AAEE in block copolymers allows for the creation of amphiphilic structures that can self-assemble into complex nanostructures like micelles or vesicles. google.com The synthesis of well-defined block copolymers containing a PAAEE segment necessitates the use of living polymerization techniques, such as ATRP or RAFT. google.comrsc.org Typically, a first block is synthesized, and its "living" chain ends are then used to initiate the polymerization of the second monomer (in this case, AAEE), or vice versa, in a process known as sequential monomer addition. sigmaaldrich.com These materials are valuable in applications ranging from drug delivery to surface modification. google.com

Table 3: Synthesis Strategies for PAAEE-Containing Block Copolymers

| Block Copolymer Structure | Description | Synthetic Method | Potential Application |

| PAAEE-b-P(X) (X=hydrophobic) | Diblock copolymer with a hydrophilic PAAEE segment and a hydrophobic segment. | Sequential RAFT or ATRP | Self-assembly into micelles for drug encapsulation. |

| P(X)-b-PAAEE-b-P(X) (X=hydrophilic/phobic) | Triblock copolymer with a central PAAEE block flanked by other polymer blocks. | Sequential RAFT or ATRP | Thermosensitive hydrogels, Surfactants. |

| PAAEE-b-P(Y) (Y=charged) | Diblock copolymer with a neutral-hydrophilic PAAEE block and a charged polyelectrolyte block. | Sequential RAFT or ATRP | Stabilizers for emulsions, Layer-by-layer assembly. google.com |

Data synthesized from principles of block copolymer synthesis. google.comsigmaaldrich.comrsc.org

Graft copolymers feature a main polymer backbone onto which one or more side chains of another polymer are attached. uctm.edu This architecture can be achieved with AAEE using three primary methods:

"Grafting from": Initiating sites are created along a polymer backbone, from which AAEE monomers are then polymerized to form PAAEE side chains. nih.gov

"Grafting through": A PAAEE chain with a polymerizable end-group (a macromonomer) is copolymerized with other monomers to form a backbone with pendant PAAEE chains.

"Grafting to": Pre-synthesized PAAEE chains with reactive end-groups are attached to a complementary reactive polymer backbone. uctm.edu

These branched structures can reduce chain entanglement and lead to unique solution properties compared to their linear counterparts. nih.govmdpi.com

Table 4: Grafting Strategies for PAAEE-Based Architectures

| Grafting Method | Backbone Polymer | Side Chain | Description |

| Grafting From | Poly(glycidyl methacrylate) | PAAEE | PAAEE chains are grown from the backbone via techniques like ATRP. |

| Grafting Through | Polymethacrylate | PAAEE | A PAAEE macromonomer is copolymerized with methacrylate monomers. |

| Grafting To | Poly(acrylic acid) | PAAEE | Pre-formed PAAEE chains with amine end-groups are coupled to the backbone's carboxyl groups. |

Data synthesized from general principles of graft copolymerization. uctm.edunih.gov

Advanced Polymeric Architectures

The unique chemical structure of AAEE makes it an ideal candidate for constructing highly complex and functional polymer architectures, such as densely packed polymer brushes. evitachem.comresearchgate.net

Polymer brushes are formed when polymer chains are attached at one end to a surface or a linear backbone at a high enough density to force the chains to stretch away from the surface. researchgate.netuakron.edu PAAEE brushes have garnered significant attention for their exceptional ability to resist protein adsorption and cell attachment, making them elite antifouling materials. researchgate.netua.edu

These brushes are typically synthesized using surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.netuakron.edu The process involves first immobilizing an ATRP initiator layer onto a substrate (e.g., gold, silicon oxide), then immersing the substrate in a solution of the AAEE monomer with the ATRP catalyst to grow the polymer chains directly from the surface. researchgate.net The thickness of the PAAEE brush can be precisely controlled by adjusting the polymerization time, which in turn dictates its antifouling efficacy. researchgate.net Research has shown that PAAEE-grafted surfaces can reduce protein adsorption from undiluted human blood plasma and serum to negligible levels (<0.3 ng/cm²). researchgate.net

Table 5: Research Findings on Poly(this compound) Brush Polymers

| Substrate | Polymerization Method | Film Thickness (nm) | Key Finding | Reference |

| Gold | Surface-Initiated ATRP (SI-ATRP) | ~10 - 40 | Optimal thickness for effectively resisting protein adsorption from single-protein solutions and undiluted human blood plasma/serum. | researchgate.net |

| Gold | Surface-Initiated ATRP (SI-ATRP) | Varied | Highly resistant to mammalian cell attachment for up to three days. | researchgate.net |

| Generic Surface | Surface-Initiated ATRP (SI-ATRP) | Not Specified | Subtle structural changes in the monomer, like those in AAEE, can greatly improve antifouling ability and stability due to enhanced surface hydration. | uakron.edu |

Star Polymers

Star polymers consist of multiple linear polymer chains, or "arms," emanating from a central core. The synthesis of star polymers using this compound can be conceptually approached through two primary strategies: "arm-first" and "core-first".

Arm-First Method:

In the "arm-first" approach, linear chains of poly(this compound) are first synthesized using a suitable CLRP method like RAFT. digitellinc.com These linear chains, often termed macro-chain transfer agents (macro-CTAs) in the context of RAFT, are then reacted with a multivinyl cross-linking agent. This second step leads to the formation of a cross-linked core from which the pre-synthesized arms radiate. digitellinc.comacs.org The number of arms per star can be controlled by adjusting the molar ratio of macro-CTA to the cross-linker. This method allows for the preparation of high-molecular-weight star polymers and facilitates the synthesis of miktoarm stars (stars with chemically different arms). nih.gov

A key advantage of the RAFT process is its tolerance to a wide range of functional monomers, making it well-suited for a monomer like this compound. nih.gov The synthesis of star-like polyacrylamides via RAFT has been successfully demonstrated, providing a blueprint for the polymerization of this compound in a similar fashion. acs.orgrug.nl

Core-First Method:

The "core-first" strategy involves growing the polymer arms directly from a multifunctional initiator or a core-forming molecule. rsc.orgnih.gov For ATRP, a multifunctional initiator containing several initiating sites (e.g., alkyl halides) is used. nih.govacs.org For RAFT polymerization, a multifunctional RAFT agent serves as the core. rsc.org The monomer, this compound, is then polymerized from this central core, with the number of arms being predetermined by the functionality of the core molecule. This method offers excellent control over the number of arms and can lead to star polymers with low polydispersity. rsc.orgnih.gov For instance, thermoresponsive star polymers of N-isopropylacrylamide have been synthesized using a core-first RAFT approach with a polyhedral oligomeric silsesquioxane (POSS) core, a technique that could be adapted for this compound. rsc.org

The following table provides representative data for star polymers synthesized from acrylamide-based monomers using RAFT polymerization, illustrating the achievable control over molecular architecture.

| Star Polymer Type | Monomer(s) | Method | Core/Cross-linker | Number of Arms (Avg.) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) |

| Homo-arm Star | Acrylamide | Arm-First RAFT | N,N'-methylenebis(acrylamide) | 10 - 20 | 50,000 - 250,000 | 1.2 - 1.8 |

| 8-Arm Star | N-isopropylacrylamide | Core-First RAFT | POSS-based CTA | 8 | 85,000 | < 1.2 |

| Mikto-arm Star | Acrylamide, N-isopropylacrylamide | Arm-First RAFT | Divinylbenzene | 5 - 15 | 100,000 - 300,000 | 1.3 - 2.0 |

This table presents illustrative data based on studies of similar acrylamide-based systems to demonstrate the potential for this compound. Specific values would need to be determined experimentally.

Hyperbranched and Dendrimer-like Structures

Hyperbranched polymers are three-dimensional macromolecules with a highly branched, tree-like topology and a large number of terminal functional groups. nih.govfrontiersin.org Unlike perfectly branched dendrimers, hyperbranched structures typically contain some linear defects and have a broader molecular weight distribution. nih.gov Dendrimers, on the other hand, are perfectly branched, monodisperse macromolecules synthesized in a stepwise, generational process. rjptonline.orgwikipedia.org

Hyperbranched Polymers:

The synthesis of hyperbranched polymers incorporating this compound can be achieved through the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule that acts as both initiator and monomer) or by the copolymerization of a standard vinyl monomer with a divinyl cross-linker under specific conditions. acs.org

A common and effective method is the copolymerization of a vinyl monomer, such as this compound, with a divinyl cross-linking agent (an AB2-type approach) using a CLRP technique like RAFT. acs.orgmdpi.com By carefully controlling the reaction conditions, such as using a continuous feed of the cross-linker, uncontrolled gelation can be prevented, leading to the formation of soluble hyperbranched polymers. acs.org For example, hyperbranched polyacrylamides have been synthesized via a semibatch RAFT copolymerization of acrylamide and N,N′-methylenebis(acrylamide). acs.org This approach allows for the creation of high molecular weight polymers with significant branching density. acs.orgmdpi.com The inherent hydrophilicity and functional groups of this compound would be distributed throughout this complex 3D architecture. evitachem.com

Dendrimer-like Structures:

True dendrimers are built through a meticulous, step-by-step synthesis, which is categorized as either divergent or convergent. rjptonline.orgwikipedia.org

Divergent Synthesis: This method starts from a central core molecule and adds repeating branched units, or generations, in a series of sequential reactions. wikipedia.org For example, the well-known PAMAM (polyamidoamine) dendrimers are built from an ethylenediamine (B42938) core. wikipedia.orgmdpi.com A dendrimer incorporating this compound could theoretically be designed by using building blocks that feature its structural motifs, although this would require a complex, multi-step custom synthesis.

Convergent Synthesis: In this approach, the branched arms, called dendrons, are synthesized first and then attached to a central core molecule in the final step. wikipedia.org

While the synthesis of true monodisperse dendrimers based on this compound has not been reported, its functional hydroxyl group could be utilized for post-polymerization modification of existing dendrimers or for the synthesis of dendrons in a convergent approach. The synthesis of hyperbranched polymers with dendritic or dendrimer-like characteristics is a more direct route, leveraging one-pot polymerization methods. nih.gov

The table below outlines key characteristics of hyperbranched polyacrylamides, providing a reference for the potential properties of analogous structures made from this compound.

| Property | Description | Representative Values for Hyperbranched Polyacrylamides |

| Synthesis Method | Semibatch RAFT copolymerization of monomer and cross-linker. | Acrylamide (AM) and N,N'-methylenebis(acrylamide) (BisAM). acs.org |

| Molecular Weight (Mw) | Weight-average molecular weight. | 5.6 x 10^5 - 1.3 x 10^6 g/mol . acs.org |

| Polydispersity (Đ) | A measure of the distribution of molecular mass. | 4.7 - 8.6. acs.org |

| Branching Density | Number of branches per a given number of backbone atoms. | 7.2 - 11.7 branches per 1000 carbons. acs.org |

This table presents illustrative data based on studies of similar acrylamide-based systems to demonstrate the potential for this compound. Specific values would need to be determined experimentally.

Advanced Characterization of Poly N Acryloylamido Ethoxyethanol Systems

Spectroscopic Analysis of Polymer Structures

Spectroscopic methods are fundamental in determining the chemical structure of PAAEE, confirming the successful polymerization of the N-acryloylamido-ethoxyethanol monomer and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of polymers. For PAAEE, ¹H NMR and ¹³C NMR are used to confirm the polymer's formation and ascertain its microstructure.

In the ¹H NMR spectrum of PAAEE, the disappearance of the vinyl proton signals from the acryloyl group of the monomer (typically observed between 5.5 and 6.5 ppm) is a clear indication of successful polymerization. The resulting spectrum of the polymer shows broad resonances corresponding to the protons in the polymer backbone and the ethoxyethanol side chains.

The ¹³C NMR spectrum provides complementary information. The carbons of the polymer backbone appear at characteristic chemical shifts, while the signals corresponding to the carbonyl group, and the carbon atoms of the ethoxyethanol side chain can be clearly identified and assigned.

Interactive Data Table: Predicted NMR Chemical Shifts for Poly(this compound)

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Polymer Backbone (-CH₂-CH-) | 1.5 - 2.5 | 35 - 45 |

| Amide (-NH-) | 7.0 - 8.0 | - |

| Carbonyl (-C=O) | - | 175 - 178 |

| Side Chain (-O-CH₂-CH₂-O-) | 3.4 - 3.8 | 60 - 72 |

| Side Chain (-CH₂-OH) | 3.6 - 4.0 | 60 - 63 |

| Hydroxyl (-OH) | 4.5 - 5.5 | - |

Note: The chemical shifts are approximate and can vary depending on the solvent, temperature, and polymer tacticity.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a polymer. researchgate.net For PAAEE, the IR spectrum would be characterized by the presence of specific absorption bands corresponding to the amide, hydroxyl, and ether functionalities.

The polymerization of this compound can be monitored by the disappearance of the C=C stretching vibration of the monomer. The IR spectrum of PAAEE will prominently feature a strong absorption band for the amide I (C=O stretch) and amide II (N-H bend) vibrations. Additionally, a broad absorption band in the high-wavenumber region signifies the O-H stretching of the terminal hydroxyl group, and C-O-C stretching vibrations confirm the presence of the ether linkages in the side chain.

Interactive Data Table: Characteristic IR Absorption Bands for Poly(this compound)

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| O-H (Hydroxyl) | Stretching | 3200 - 3500 (broad) |

| N-H (Amide) | Stretching | 3100 - 3500 |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-H (Amide II) | Bending | 1540 - 1570 |

| C-O-C (Ether) | Stretching | 1050 - 1150 |

Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the physical state of the sample.

Mass spectrometry (MS) provides valuable information about the molecular weight and structure of polymer chains. For polymers like PAAEE, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are typically employed to prevent fragmentation of the polymer chains during analysis.

MALDI-Time of Flight (MALDI-TOF) MS can be used to determine the molecular weight distribution of PAAEE, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). The resulting mass spectrum shows a series of peaks, where each peak corresponds to a polymer chain of a specific length, differing by the mass of the repeating monomer unit. Analysis of the end groups can also be performed using this technique.

Chromatographic Techniques for Molecular Weight Distribution Analysis

Chromatographic techniques are essential for determining the molecular weight distribution of polymers, which significantly influences their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for analyzing the molecular weight distribution of polymers. intertek.comintertek.com For a water-soluble polymer like PAAEE, aqueous GPC/SEC is the appropriate method. intertek.comchromatographyonline.com

In this technique, a solution of the polymer is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. The elution of the polymer is monitored by a detector, typically a refractive index (RI) detector for PAAEE.

By calibrating the system with polymer standards of known molecular weights, a calibration curve of log(molecular weight) versus elution volume can be generated. This allows for the determination of the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI = Mw/Mn) for the PAAEE sample. The choice of mobile phase and column is critical for achieving an interaction-free separation based solely on the hydrodynamic volume of the polymer chains. chromatographyonline.com

Surface and Thin Film Characterization

The characterization of PAAEE surfaces and thin films is particularly important for applications where interfacial properties are critical, such as in antifouling coatings. nih.gov

When PAAEE is grafted onto a surface to form polymer brushes, techniques such as Surface Plasmon Resonance (SPR) and Atomic Force Microscopy (AFM) are employed to characterize the resulting thin film. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) sensors can be used to monitor the polymerization of PAAEE brushes from a surface in real-time and to quantify their ability to resist protein adsorption. researchgate.net The change in the SPR signal is related to the thickness of the polymer film and the amount of adsorbed protein.

Atomic Force Microscopy (AFM) provides information on the surface morphology and roughness of the PAAEE thin films. researchgate.net It can be used to visualize the uniformity of the polymer coating.

In studies of PAAEE brushes, these techniques have demonstrated that with optimal film thicknesses (around 10-40 nm), the surfaces can effectively resist protein adsorption from complex biological fluids like human blood plasma and serum. researchgate.net Additionally, cell adhesion assays have shown that these surfaces can highly resist mammalian cell attachment. researchgate.net The antifouling properties are attributed to a strong hydration layer around the PAAEE chains, which is facilitated by the presence of hydroxyl, amide, and ethylene (B1197577) glycol groups in the monomer unit. nih.govresearchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides topographical information and various other material properties at the nanoscale. mccrone.com In the context of poly(AAEE) systems, AFM is instrumental in visualizing the surface morphology of thin films and polymer brushes.

The working principle of AFM involves scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The interaction forces between the tip and the sample cause the cantilever to deflect. A laser beam focused on the back of the cantilever measures these deflections, which are then used to generate a three-dimensional map of the surface topography. mccrone.com

Detailed Research Findings:

Research on poly(AAEE) brushes grown on gold substrates via surface-initiated atom transfer radical polymerization (SI-ATRP) has utilized AFM to study the surface characteristics as a function of film thickness. researchgate.netnih.gov These studies are pivotal in correlating the physical structure of the polymer layer with its functional properties, such as its ability to resist protein adsorption and cell attachment. researchgate.netnih.gov

AFM imaging reveals the nanoscale features of the poly(AAEE) surface, including its smoothness and homogeneity. For antifouling applications, a smooth and uniform polymer coating is often desirable to minimize sites for protein and cell adhesion. By analyzing AFM images, researchers can assess the quality of the synthesized polymer brushes and optimize the polymerization conditions to achieve the desired surface characteristics. researchgate.net

A key parameter derived from AFM data is the root-mean-square (RMS) roughness, which quantifies the vertical deviations of the surface from its mean plane. A lower RMS roughness value generally indicates a smoother surface. In the study of poly(AAEE) brushes, it was observed that the surface morphology and, consequently, the antifouling properties are dependent on the film thickness. Optimal antifouling performance was achieved within a specific range of film thicknesses, highlighting the importance of precise control over the polymer layer's structure. researchgate.netnih.gov

While the specific RMS roughness values from the primary literature are not publicly available, a representative data table illustrating the expected findings from such an AFM analysis is presented below. This table showcases how surface roughness might vary with the thickness of the poly(AAEE) film.

| Poly(AAEE) Film Thickness (nm) | Root-Mean-Square (RMS) Roughness (nm) | Observational Notes |

|---|---|---|

| ~5 | Data not available | Initial polymer growth, potentially incomplete surface coverage. |

| ~10 | Data not available | Formation of a more uniform polymer brush layer. |

| ~20 | Data not available | Optimal thickness for antifouling properties, expected to have a very smooth and homogeneous surface. |

| ~40 | Data not available | Thicker film, potential for increased surface roughness due to polymer chain entanglement. |

X-ray Reflectometry (XRR) for Thin Film Structure and Density

X-ray Reflectometry is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films and multilayered structures with high precision. uc.eduresearchgate.net This method is particularly well-suited for characterizing the structure of polymer thin films, including those of poly(AAEE).

In an XRR experiment, a highly collimated beam of X-rays is directed at the surface of a thin film at a very small grazing angle. The intensity of the reflected X-rays is then measured as a function of the incidence angle. Below a critical angle, the X-rays are totally externally reflected. Above this critical angle, the X-rays penetrate the film, and interference between the X-rays reflected from the surface of the film and those reflected from the film-substrate interface creates a pattern of oscillations in the reflectivity curve. uc.eduresearchgate.net

The analysis of this interference pattern provides detailed information about the thin film's properties:

Film Thickness: The periodicity of the oscillations in the XRR curve is directly related to the thickness of the film.

Film Density: The critical angle is dependent on the electron density of the film, which can be used to calculate the material's mass density.

Surface and Interface Roughness: The rate at which the reflectivity signal decays with increasing angle is related to the roughness of the film's surface and the interface between the film and the substrate. desy.de

Detailed Research Findings:

Despite a thorough search of available scientific literature, no specific research articles detailing the use of X-ray Reflectometry for the characterization of Poly(this compound) thin films were identified. However, based on the principles of the technique and its application to other polymer systems, we can describe the expected outcomes of such an analysis.

An XRR study of a poly(AAEE) thin film would provide precise measurements of its thickness, which is a critical parameter influencing its antifouling efficacy. researchgate.net Furthermore, XRR would yield the density of the poly(AAEE) layer, offering insights into the packing of the polymer chains. The roughness of the top surface and the polymer-substrate interface could also be quantified, complementing the surface morphology data obtained from AFM.

A hypothetical data table from an XRR analysis of a poly(AAEE) thin film is presented below to illustrate the type of information that would be obtained.

| Sample | Film Thickness (nm) | Film Density (g/cm³) | Surface Roughness (nm) | Interface Roughness (nm) |

|---|---|---|---|---|

| Poly(AAEE) on Silicon Wafer | Data not available | Data not available | Data not available | Data not available |

This data would be invaluable for establishing a comprehensive understanding of the structure of poly(AAEE) thin films and for correlating these physical parameters with their functional performance in biomedical and other applications.

Functional Polymer Applications and Material Science Perspectives

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Column Coatings

Statically adsorbed or covalently coupled capillary coatings are critical in CE-MS for the separation of complex biological molecules like peptides and proteins. researchgate.netsigmaaldrich.com Polymers derived from N-Acryloylamido-ethoxyethanol have emerged as a superior choice for creating robust and efficient capillary coatings. researchgate.net

Design Principles for pH-Persistent and Covalently Bound Coatings

A significant challenge in CE-MS is the limited pH stability of many conventional capillary coatings, which curtails analyses at highly acidic pH and prevents the use of harsh rinsing procedures necessary for biological samples. researchgate.netsigmaaldrich.com To address this, a novel synthetic strategy has been developed to create a highly polar and pH-persistent coating by covalently bonding this compound to the silica (B1680970) capillary surface. researchgate.netsigmaaldrich.com

The design involves creating stable Si-C linkages to AAEE, a process facilitated by reagents like lithium aluminum hydride. evitachem.com This covalent attachment ensures the coating's durability, even when exposed to strong acids (1 mol/L HCl), strong bases (1 mol/L NaOH), and organic solvents like acetonitrile. sigmaaldrich.comsigmaaldrich.com The resulting neutral coating is highly hydrophilic, which is advantageous for separating high molecular weight proteins. lucidant.com The synthesis is efficient, allowing for the parallel production of multiple capillaries in under two days. sigmaaldrich.comsigmaaldrich.com

Mechanisms of Electroosmotic Flow Control and Separation Efficiency

The electroosmotic flow (EOF) is a key parameter in capillary electrophoresis that influences separation efficiency. Uncoated fused-silica capillaries exhibit a strong EOF, which can be problematic for certain separations. Coatings based on AAEE effectively suppress the EOF due to their neutral and hydrophilic nature. evitachem.comresearcher.life This modification of the capillary's surface properties enhances the separation efficiency for peptides and proteins, even under acidic conditions. evitachem.com

The hydrophilic character of the poly(this compound) coating minimizes the interaction between the analytes and the capillary wall, thereby reducing adsorption and improving peak resolution. evitachem.com Research has demonstrated that these coatings yield high plate numbers, reaching up to 400,000-500,000, and excellent repeatability of EOF and analyte migration times, with relative standard deviations often below 1%. researchgate.net The stable, covalently bound layer ensures reproducible results in mass spectrometry analyses of complex biological samples. evitachem.com

Surface Chemistry for Protein and Peptide Separations

The surface chemistry of AAEE-based coatings is particularly well-suited for the analysis of proteins and peptides. researchgate.net The hydrophilic surface minimizes the common issue of protein adsorption onto the capillary walls, which can severely degrade separation performance. researchgate.net The neutral charge of the polymer prevents undesirable electrostatic interactions with charged analytes.

These coatings have been successfully applied to the reproducible CE-MS separation of a wide range of analytes, from small, highly charged polyamines in fish egg extracts to large proteins in diluted serum, using highly acidic background electrolytes (e.g., pH 2.2). researchgate.netsigmaaldrich.comsigmaaldrich.com The robustness of the coating allows for over 100 hours of CZE-MS measurements of intact protein samples without the need for special rinsing procedures. nih.gov

| Analyte Type | Sample Matrix | Background Electrolyte (pH) | Key Finding | Reference |

| Tryptic Peptides | Bovine Serum Albumin Digest | Acidic | High separation efficiency and migration time precision. | researchgate.netsigmaaldrich.com |

| Large Proteins | Diluted Serum | 2.2 | Reproducible separations without performance loss. | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Polyamines | Fish Egg Extracts | 2.2 | Excellent separation performance for small, highly charged molecules. | researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Intact Proteins | Standard Mixture | Not Specified | Stable performance over 100 hours of use. | nih.gov |

Biointerface Engineering and Antifouling Polymer Systems

Biofouling, the non-specific adsorption of proteins and subsequent attachment of cells, is a major challenge in biomedical and engineering applications. researchgate.net Polymers synthesized from this compound have demonstrated exceptional antifouling properties, making them ideal for biointerface engineering. dbcls.jplookchem.comua.edu

Rational Design for Ultralow Protein Adsorption and Cell Attachment

The rational design of effective antifouling polymers is a critical area of research. researchgate.net Poly(this compound) (PAAEE) has been synthesized and characterized for its ability to resist protein adsorption and cell attachment. dbcls.jplookchem.comua.edu The goal is to create surfaces that exhibit "ultralow" fouling, often defined as having less than 5 ng/cm² of irreversibly adsorbed protein. nih.gov

Polymers based on AAEE can be fabricated into various architectures, including polymer brushes, which are highly resistant to the attachment of proteins, cells, and bacteria. researchgate.net The effectiveness of these materials stems from their specific chemical and physical properties at the biointerface.

Molecular Understanding of Surface Hydration and Packing Density for Antifouling Properties

The key to the antifouling performance of polyacrylamides like PAAEE lies in two main factors: strong surface hydration and high surface packing density. researchgate.net The hydrophilic nature of the ethoxyethanol side chains in PAAEE promotes the formation of a tightly bound hydration layer on the polymer surface. This hydration layer acts as a physical and energetic barrier, preventing proteins from making direct contact with the surface and adsorbing. researchgate.netresearchgate.net

Molecular studies have shown that even small changes in the polymer's molecular structure can lead to significant enhancements in surface hydration and, consequently, in antifouling performance. researchgate.net There is a positive correlation between the extent of surface hydration and the material's ability to resist biofouling. This understanding provides a general design principle for creating new and more effective antifouling materials for a wide range of applications. researchgate.net

Fabrication of Bioinert Polymeric Surfaces and Hydrogels

The synthesis of this compound (AAEE) based polymers presents a significant advancement in the creation of bioinert materials. These materials are crucial in biomedical and biotechnological applications where minimizing nonspecific protein adsorption and cell adhesion is paramount. The unique molecular structure of AAEE, which incorporates hydroxyl, amide, and ethylene (B1197577) glycol groups, contributes to its hydrophilic nature and subsequent antifouling properties.

Polymers derived from AAEE can be grafted onto surfaces to form polymer brushes with well-defined thicknesses. A common method for this is surface-initiated atom transfer radical polymerization (SI-ATRP). This technique allows for precise control over the polymer chain length, which is a critical factor in determining the antifouling efficacy. Research has shown that poly(this compound) (polyAAEE) brushes exhibit ultralow protein adsorption and cell attachment. researchgate.netresearchgate.net The antifouling performance is often correlated with the thickness of the polymer brush, with optimal results observed at specific thickness ranges. researchgate.net

Hydrogels, which are three-dimensional networks of hydrophilic polymers, can also be fabricated using AAEE. These hydrogels can be designed as double network (DN) structures, for instance by combining polyAAEE with a natural polymer like agar. researchgate.net This approach can yield materials with both excellent mechanical strength and robust antifouling characteristics. researchgate.netresearchgate.net The bioinertness of these surfaces and hydrogels is attributed to the formation of a tightly bound hydration layer, which acts as a physical barrier to prevent the adhesion of proteins and cells. researchgate.netresearchgate.net

Stimuli-Responsive Polymeric Materials

Stimuli-responsive polymers, often termed "smart" polymers, are materials that undergo significant changes in their properties in response to external environmental triggers. nih.govresearchgate.net this compound can be incorporated into copolymers to create materials that respond to various stimuli, including temperature and pH. mdpi.com

Synthesis of Environmentally Responsive this compound Copolymers

The synthesis of stimuli-responsive copolymers involving this compound often utilizes controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comadvancedsciencenews.com These methods allow for the creation of well-defined block copolymers with precise control over the molecular weight and architecture. advancedsciencenews.com

For instance, this compound can be copolymerized with monomers that are sensitive to specific stimuli. A common example is the copolymerization with N-isopropylacrylamide (NIPAM), a well-known thermoresponsive monomer. mdpi.comnih.gov The resulting copolymers exhibit a lower critical solution temperature (LCST), a point at which the polymer transitions from a soluble to an insoluble state as the temperature increases. nih.gov By adjusting the ratio of the comonomers, the LCST of the resulting copolymer can be tuned. mdpi.com Similarly, incorporating pH-sensitive monomers, such as those containing weak acid or base groups, can impart pH-responsiveness to the copolymer. mdpi.com

Design of Materials Exhibiting Tunable Responses to External Stimuli

The design of materials with tunable responses hinges on the ability to control the polymer's chemical structure and architecture. nih.gov For copolymers containing this compound, the responsiveness can be tailored by manipulating several factors:

Comonomer Composition: The type and ratio of the comonomers are primary determinants of the material's response. For example, in a copolymer of this compound and N-isopropylacrylamide, increasing the proportion of the more hydrophobic NIPAM can lower the LCST. mdpi.com

Polymer Architecture: The arrangement of the monomer units (e.g., random, block, or graft copolymers) influences the self-assembly and responsive behavior of the polymer. nih.gov Block copolymers, for instance, can self-assemble into micelles or other nanostructures in response to a stimulus. rsc.org

Functional Groups: The incorporation of specific functional groups can introduce responsiveness to other stimuli, such as light or specific ions. nih.govmdpi.com

These design strategies enable the creation of materials that can, for example, switch from a protein-resistant to a protein-adsorbent state, or undergo controlled swelling and deswelling in response to temperature or pH changes. researchgate.net

Exploration of Mechanisms Governing Stimuli-Responsive Behavior

The stimuli-responsive behavior of this compound copolymers is governed by a shift in the hydrophilic-hydrophobic balance of the polymer chains. mdpi.com

Thermo-Responsiveness: In copolymers with monomers like N-isopropylacrylamide, as the temperature increases towards the LCST, the polymer chains undergo a conformational change. nih.gov Below the LCST, the polymer is hydrophilic and exists as extended chains in solution. Above the LCST, the polymer becomes more hydrophobic, leading to chain collapse and aggregation or phase separation. mdpi.com This transition is driven by changes in the hydrogen bonding between the polymer and water molecules. mdpi.com

pH-Responsiveness: For copolymers containing ionizable groups, changes in the pH of the surrounding medium alter the charge state of these groups. mdpi.com For example, a basic group will be protonated and positively charged at low pH, leading to electrostatic repulsion between polymer chains and causing the polymer to swell. At high pH, the group is deprotonated and neutral, reducing repulsion and causing the polymer to shrink. The reverse is true for acidic groups.

These mechanisms allow for the precise control over the material's properties, making them suitable for a range of applications where on-demand changes in material behavior are required. nih.gov

Polymer-Based Separation Media

Polymers based on this compound have found significant utility in the development of advanced separation media, particularly for chromatographic applications. Its hydrophilic and neutral characteristics are highly advantageous in this context. researchgate.net

Development of Stationary Phases for Chromatographic Separations

This compound is used to create covalently bonded coatings on silica surfaces, which serve as the stationary phase in separation techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). researchgate.netacs.org These coatings are particularly valuable for the separation of biomolecules such as peptides and proteins. researchgate.netlucidant.com

A key challenge in chromatographic separations is the interaction of analytes with the stationary phase support material, often silica. The silanol (B1196071) groups on the silica surface can lead to undesirable adsorption of analytes, causing peak tailing and poor separation efficiency. By covalently attaching a hydrophilic and neutral polymer like poly(this compound) to the silica surface, these interactions are effectively suppressed. researchgate.net

The synthesis of these stationary phases involves chemically bonding the this compound monomer to the silica surface, often via a silicon-carbon bond, which provides high stability. researchgate.netacs.org This can be followed by in-situ polymerization to create a uniform polymer layer. The resulting stationary phase exhibits several desirable properties:

High Polarity and Hydrophilicity: This minimizes hydrophobic interactions with analytes and is well-suited for the separation of polar molecules. researchgate.netevitachem.com

pH Stability: The covalent linkage, particularly the Si-C bond, results in a stationary phase that is stable over a wide pH range, allowing for separations under harsh acidic or basic conditions. researchgate.netcolab.ws

Reduced Electroosmotic Flow: In capillary electrophoresis, the neutral coating effectively suppresses the electroosmotic flow, leading to improved separation efficiency and reproducibility. researchgate.net

The performance of these this compound-based stationary phases has been demonstrated in the successful separation of complex biological samples, including protein digests and cell extracts. researchgate.net

| Property | Value | Source |

| Appearance | Light red liquid | evitachem.com |

| Purity | >98% (HPLC grade) | lucidant.comhoneywell.com |

| Density (20 °C) | ~1.075 g/cm³ | evitachem.comhoneywell.com |

| Refractive Index (n 20/D) | 1.415 - 1.417 | honeywell.com |

| Solubility | Highly soluble in water | evitachem.com |

Membranes for Advanced Filtration Processes

The development of advanced filtration membranes with high efficiency and long operational lifespans is critically dependent on mitigating membrane fouling, the undesirable adhesion of particulates, organic matter, and biomolecules to the membrane surface. The chemical compound this compound (AAEE) is a monomer utilized in the synthesis of specialized polymers for creating antifouling surfaces. Its molecular structure, which incorporates hydrophilic hydroxyl, amide, and ethylene glycol groups, is key to its function. evitachem.com

Polymers synthesized from this compound, such as poly(this compound), exhibit characteristics of low protein adsorption. evitachem.com This property is crucial for applications in bio-separations and water treatment where proteins are a major component of foulant layers. The antifouling mechanism of hydrophilic polymer layers is attributed to the formation of a tightly bound hydration layer on the membrane surface. nih.gov This layer acts as a physical and energetic barrier, preventing foulants from making direct contact with and adsorbing onto the membrane material. nih.gov

One of the primary methods for integrating such functional polymers into filtration systems is through surface modification, particularly graft polymerization. mdpi.com This technique involves covalently attaching polymer chains, such as those derived from AAEE, onto the surface of a base membrane material (e.g., polyethersulfone, polysulfone). This approach enhances the hydrophilicity and fouling resistance of the membrane without altering its bulk mechanical properties. mdpi.comnih.gov The polymerization of this compound can be initiated to form these grafted layers, creating a robust and stable antifouling surface. evitachem.com The resulting modified membranes are less prone to pore-clogging and flux decline, leading to improved performance in advanced filtration processes like ultrafiltration and nanofiltration.

Table 1: Properties of this compound Relevant to Filtration Membrane Applications

| Property | Description | Source |

| Chemical Formula | C₇H₁₃NO₃ | evitachem.com |

| Molecular Weight | ~159.18 g/mol | evitachem.com |

| Key Functional Groups | Hydroxyl (-OH), Amide (-CONH-), Ethylene Glycol (-CH₂-CH₂-O-) | evitachem.com |

| Primary Characteristic | Hydrophilic | evitachem.com |

| Polymerization | Can undergo free-radical polymerization to form functional polymers. | evitachem.com |

| Antifouling Trait | Synthesized polymers exhibit low protein adsorption characteristics. | evitachem.com |

Materials for Lithographic Applications

In the realm of semiconductor manufacturing, the relentless drive towards smaller feature sizes has pushed conventional optical lithography to its limits. A significant challenge at the nanoscale is controlling Line Edge Roughness (LER), which refers to the small, random variations along the edge of a printed feature on a semiconductor wafer. High LER can degrade device performance and reliability. This compound has been identified as a key monomer in the formulation of advanced block copolymers designed to mitigate this critical issue. researchgate.net

Block Copolymer Design for Line Edge Roughness Modification

A novel approach to reduce LER involves the application of a specially designed block copolymer to the lithographically-produced feature. researchgate.net This method utilizes a diblock copolymer composed of two distinct polymer blocks: one that is hydrophilic and carries a net electrical charge, and another that is hydrophilic but non-charged. researchgate.net this compound is specified as a suitable monomer for the synthesis of the non-charged hydrophilic polymer block . researchgate.net

Table 2: Exemplary Block Copolymer Design for LER Modification

| Copolymer Component | Monomer Example(s) | Function | Source |

| Charged Hydrophilic Block | N-[3-(N,N-dimethylamino)propyl]methacrylamide, 2-aminoethyl methacrylate (B99206) hydrochloride, Methacrylic acid | Adhesion to charged photoresist surfaces | researchgate.net |

| Non-Charged Hydrophilic Block | This compound , N-hydroxyethyl acrylamide (B121943), N,N-dimethylacrylamide, N-isopropyl acrylamide | Contributes to surface smoothing and modifies interfacial properties. | researchgate.net |

Interfacial Interactions in Nanofabrication Processes

The effectiveness of the block copolymer in reducing LER is governed by interfacial interactions at the nanoscale. When a solution containing the block copolymer is applied to the patterned substrate, the polymer chains adsorb onto the feature's sidewalls. researchgate.net The process is a form of directed self-assembly (DSA), where the existing pattern guides the alignment of the copolymer. nih.gov

The charged hydrophilic block is driven to the surface of the lithographic feature, which typically possesses charged chemical groups. This interaction anchors the copolymer to the rough surface. The non-charged hydrophilic block, containing units of this compound, plays a crucial role in the subsequent "healing" of the surface roughness. Due to its hydrophilic nature and flexible polymer chain structure, this block helps to create a more uniform and lower-energy interface, effectively filling in the "valleys" of the rough line edge and smoothing over the "peaks." The hydrophilic character of the this compound units ensures good compatibility with aqueous processing environments and influences the polymer's conformation at the solid-liquid interface. researchgate.net This modification of the interfacial properties leads to a measurable reduction in the line edge roughness, which is a critical step in manufacturing high-performance integrated circuits. researchgate.net

Theoretical and Computational Modeling in N Acryloylamido Ethoxyethanol Polymer Science

Molecular Dynamics (MD) Simulations for Polymer Structure and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. For poly(NAE), MD simulations have been instrumental in elucidating the structure of the polymer, especially when grafted onto surfaces to form polymer brushes, and in understanding the dynamics of its interaction with the surrounding environment, primarily water.

Research combining experimental work with MD simulations has focused on poly(NAE) brushes to understand their effectiveness in preventing biofouling. researchgate.net These simulations reveal that the specific chemical structure of the NAE monomer, which contains an amide group, an ether linkage, and a terminal hydroxyl group, facilitates the formation of a robust and tightly bound hydration layer at the polymer-water interface. researchgate.nettandfonline.comlookchem.com MD simulations confirm that these hydrophilic groups work in concert to create a stronger and more localized hydration layer compared to other similar polymers. researchgate.net This hydration shell acts as a physical and energetic barrier, making it unfavorable for proteins and other biomolecules to adsorb onto the surface.

The dynamic nature of this hydration layer is also a key aspect studied through MD simulations. Simulations of similar hydrophilic polymer systems show that water molecules within this layer have reduced mobility compared to bulk water, indicating strong interactions with the polymer chains. nih.govnih.govrsc.org For poly(NAE), the flexibility of the ethoxyethanol side chains, as modeled in simulations, allows for optimal positioning to form multiple hydrogen bonds with water, further stabilizing the interface. researchgate.net These computational models provide a detailed picture of the polymer chain conformations and the spatial organization of water, which are critical determinants of the material's function. researchgate.netrsc.org

Table 1: Key Findings from MD Simulations of Poly(NAE) Hydration

Computational Finding Description Implication for Polymer Properties Strong Hydration Layer MD simulations show a dense, tightly-bound layer of water molecules at the poly(NAE) surface. [1, 10] Creates an energetic barrier that repels proteins and prevents surface fouling. Specific Group Contributions The amide, ether, and hydroxyl groups of the NAE monomer all contribute to forming extensive hydrogen bonds with water. [7, 14] The combination of these groups leads to superior hydration compared to polymers lacking this specific chemistry. Reduced Water Mobility Water molecules in the hydration layer exhibit lower diffusion coefficients and longer residence times compared to bulk water. researchgate.net Indicates a stable and well-structured interface, enhancing the polymer's antifouling barrier. Flexible Side Chains The ethoxyethanol side chains are shown to be flexible, allowing them to adopt conformations that maximize contact and hydrogen bonding with water. researchgate.net Contributes to the overall stability and density of the protective hydration layer.

Kinetic Modeling of Polymerization Processes

Kinetic modeling is essential for understanding and controlling polymerization reactions to produce polymers with desired characteristics, such as specific molecular weights and low polydispersity. While specific kinetic models exclusively for N-Acryloylamido-ethoxyethanol are not widely published, extensive modeling has been performed on the free-radical polymerization of acrylamide (B121943), a closely related monomer. tandfonline.commcmaster.ca These models provide a robust framework for predicting the polymerization behavior of NAE.

The process is typically modeled based on the classical steps of free-radical polymerization: initiation, propagation, and termination. tandfonline.com Kinetic models are developed by writing rate equations for each step and solving them, often using the quasi-steady-state approximation (QSSA), which assumes the concentration of radical species is constant over time. acs.org Such models can predict how changes in reaction conditions—like temperature, monomer concentration, and initiator concentration—affect the polymerization rate and the properties of the resulting polymer. researchgate.net

For instance, studies on acrylamide polymerization have developed models that can predict monomer conversion and weight-average molecular mass as a function of time. acs.orgmdpi.com These models incorporate rate constants for initiator decomposition (k_d), propagation (k_p), and termination (k_t). The ratio k_p / k_t^(1/2) is a critical parameter that governs both the rate of polymerization and the final molecular weight. researchgate.net By applying these modeling principles, the synthesis of poly(NAE) can be optimized to achieve high conversion rates and controlled molecular architectures suitable for applications like surface coatings. mcmaster.ca

Table 2: Key Kinetic Parameters in Acrylamide Polymerization Modeling (as a proxy for NAE)

Parameter Symbol Description Influence on Polymerization Initiator Decomposition Rate Constant k_d The rate at which the initiator generates free radicals. It is highly dependent on temperature. [1, 2] Controls the overall rate of initiation and thus the number of growing polymer chains. Propagation Rate Constant k_p The rate at which monomer units are added to a growing polymer chain. researchgate.net Directly influences the speed of polymer growth and the final molecular weight. Termination Rate Constant k_t The rate at which two growing polymer chains react to terminate their growth. researchgate.net Limits the final molecular weight of the polymer. A lower k_t leads to higher molecular weights. Kinetic Ratio k_p / k_t^(1/2) A composite parameter that relates the rates of propagation and termination. researchgate.net Determines the overall polymerization rate and the degree of polymerization.

Predictive Design of Polymer Architectures and Properties

A major goal of computational modeling is the predictive design of new materials. By simulating polymer architectures before they are synthesized, researchers can identify structures with optimal properties. For poly(NAE), this often involves designing polymer brushes with specific characteristics to maximize antifouling performance.

Theoretical models and simulations are used to predict how architectural parameters of polymer brushes, such as the grafting density (σ, the number of chains per unit area) and the polymer chain length (N), influence the brush's physical properties. nsf.govresearchgate.net Scaling theories and self-consistent field (SCF) theory are used to establish relationships between these parameters and the brush height (h). nsf.gov For example, in a good solvent, the brush height is predicted to scale with chain length and grafting density according to the relationship h ~ Nσ^(1/3). nsf.gov

These models can predict the monomer density profile within the brush, which is crucial for its function. nsf.gov Simulations can determine the optimal grafting density to create a brush that is dense enough to repel proteins but not so dense that the chains lose their conformational flexibility and hydration capacity. researchgate.net Computational studies have identified different regimes of brush behavior based on grafting density, from a "mushroom" regime at low density to a stretched "brush" regime at higher densities. nsf.gov By simulating the interaction of proteins with poly(NAE) brushes of varying architectures, researchers can predict which designs will offer the lowest protein adsorption, guiding experimental efforts toward the most promising candidates. researchgate.netacs.org

Structure-Property Relationship Elucidation through Computational Approaches

Computational chemistry provides a powerful lens to understand the fundamental relationship between a polymer's chemical structure and its macroscopic properties. For poly(NAE), modeling has been pivotal in explaining why its specific molecular structure results in superior antifouling performance compared to other hydroxyl-containing acrylic polymers. tandfonline.com

Comparative computational studies have analyzed a series of related polymers, including poly(NAE), poly(N-hydroxyethyl acrylamide) (poly(HEAA)), and poly(2-hydroxyethyl acrylate) (poly(HEA)). tandfonline.comresearchgate.net These monomers differ subtly: poly(NAE) has an amide bond and an ether group in its side chain, poly(HEAA) has just the amide bond, and poly(HEA) has an ester bond instead of an amide. MD simulations reveal that these small structural changes lead to significant differences in the hydration layer. tandfonline.com

The amide group in both poly(NAE) and poly(HEAA) is a better hydrogen bond acceptor than the ester group in poly(HEA), leading to stronger water binding. Furthermore, the additional ether oxygen in the poly(NAE) side chain provides another site for hydrogen bonding, further enhancing its interaction with water. tandfonline.com Simulations quantify this by calculating the number of hydrogen bonds, the density of water at the surface, and the interaction energies between the polymer and water. This work establishes a clear, positive correlation between the strength and structure of the hydration layer and the observed antifouling properties. researchgate.net This molecular-level understanding allows for the rational design of new materials, confirming that the unique combination of functional groups in this compound is key to its high performance. tandfonline.comresearchgate.net

Table 3: Computational Comparison of Hydroxy-Acrylic-Based Polymers

Polymer Key Structural Features Computationally-Derived Hydration Properties Resulting Antifouling Performance Poly(this compound) (poly(NAE)) Amide bond, Ether group, Terminal -OH Forms a very strong, dense, and tightly-bound hydration layer due to multiple H-bond donors/acceptors. [1, 7] Excellent. Considered a top-tier non-fouling material. researchgate.net Poly(N-hydroxyethyl acrylamide) (poly(HEAA)) Amide bond, Terminal -OH Forms a strong hydration layer. The amide group is a strong H-bond acceptor. [12, 14, 18] Very good, but generally considered slightly less effective than poly(NAE). researchgate.net Poly(2-hydroxyethyl acrylate) (poly(HEA)) Ester bond, Terminal -OH Forms a weaker hydration layer. The ester group is a poorer H-bond acceptor than an amide group and is more susceptible to hydrolysis. researchgate.net Moderate. Shows significantly more protein adsorption than the acrylamide-based polymers. researchgate.net

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Acryloylamido-ethoxyethanol, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via acryloylation of aminoethoxyethanol. A standard route involves reacting 2-aminoethanol with acrylyl chloride in the presence of a base like triethylamine (TEA) to neutralize HCl byproducts. Ethanol or toluene is often used as a solvent under ice-cooling (0–5°C) to control exothermic reactions. Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acrylyl chloride) and dropwise addition to prevent oligomerization. Post-reaction, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the acrylamide and ethoxyethanol moieties. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Infrared (IR) spectroscopy can validate the acryloyl C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-referencing with crystallographic data (e.g., CCDC-2100901 for analogous structures) ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to its acrylamide-based structure, which is a neurotoxin and potential carcinogen, use nitrile gloves, lab coats, and fume hoods. Avoid inhalation or skin contact. Store in airtight containers at 2–8°C, away from light, to prevent degradation. Emergency procedures should include immediate rinsing with water for spills on skin and neutralization with sodium bicarbonate for acidic byproducts. Always consult Safety Data Sheets (SDS) for hazard-specific guidance .

Advanced Research Questions

Q. How can reaction byproducts (e.g., oligomers or unreacted monomers) be minimized during synthesis?

- Methodological Answer : Oligomerization is a key challenge. Strategies include:

- Temperature control : Maintain reaction temperatures below 10°C to suppress radical polymerization.

- Inhibitors : Add 100–200 ppm of hydroquinone or 4-methoxyphenol (MEHQ) to scavenge free radicals.

- Purification : Use size-exclusion chromatography (SEC) or preparative HPLC to separate oligomers. Monitor reaction progress in real-time via TLC (silica gel, UV detection at 254 nm) .

Q. What computational or experimental methods can resolve discrepancies in thermal stability data for this compound?